2,5-Dimethyl-4-methoxyphenylboronic acid
Overview
Description
2,5-Dimethyl-4-methoxyphenylboronic acid (DMMPBA) is an organoboronic acid that has been widely studied for its potential applications in synthetic organic chemistry, drug discovery, and medicinal chemistry. DMMPBA is a boronic acid derivative of 2,5-dimethyl-4-methoxyphenol (DMP), a common phenolic compound found in many natural products. DMMPBA is a relatively stable compound and can be used in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling, Stille coupling, and Heck coupling. DMMPBA has also been studied for its potential applications in drug discovery and medicinal chemistry, such as its use as a ligand in drug-target interactions, and as a catalyst in drug metabolism.
Scientific Research Applications
Supramolecular Chemistry
Boronic acids, including variants like 2,5-Dimethyl-4-methoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) explored the assembly of phenylboronic acids with 4,4'-bipyridine, leveraging hydrogen bonds between hetero N-atoms and boronic acid groups. This research underscores the utility of boronic acids in constructing intricate molecular architectures through non-covalent interactions (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis
Nishihara, Nara, and Osakada (2002) demonstrated the formation of cationic rhodium complexes with new tetraarylpentaborates from reactions involving (4-methoxyphenyl)boronic acid. These complexes were characterized and analyzed for their structure and chemical properties, highlighting the role of boronic acids in facilitating the development of novel organometallic compounds with potential applications in catalysis and organic synthesis (Nishihara, Nara, & Osakada, 2002).
Materials Science
Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, and Stępień (2012) investigated the structures of ortho-alkoxyphenylboronic acids to design a novel boronic acid with a monomeric structure. Their study aimed at enhancing crystal engineering building blocks by manipulating intramolecular hydrogen bonds. This work illustrates the potential of boronic acids in materials science, particularly in the design of new crystalline materials with unique properties (Cyrański et al., 2012).
Optoelectronics
Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching mechanisms of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid. Their study, which utilized steady-state fluorescence measurements, provides insight into the optoelectronic properties of boronic acids, relevant for developing fluorescent sensors and optoelectronic devices (Geethanjali, Nagaraja, & Melavanki, 2015).
Catalysis
Morimoto, Chiba, and Achiwa (1989) reported the use of a modified DIOP-rhodium complex for the highly efficient asymmetric hydrogenation of itaconic acid and its derivatives. This study highlights the catalytic applications of boronic acids, particularly in the synthesis of optically active compounds, which is crucial for the pharmaceutical industry (Morimoto, Chiba, & Achiwa, 1989).
properties
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWNGBWUJVQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411923 | |
Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-methoxyphenylboronic acid | |
CAS RN |
246023-54-1 | |
Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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